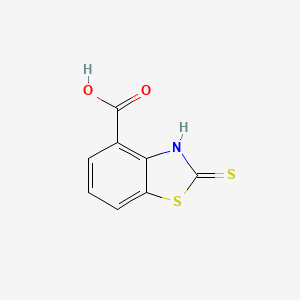

2-Mercaptobenzothiazole-4-carboxylic acid

Description

Overview of Benzothiazole (B30560) Core Structures in Contemporary Chemical Research

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.orgdrugbank.com This aromatic structure is a cornerstone in the development of numerous synthetic and naturally occurring compounds. wikipedia.orgresearchgate.net Its derivatives are the subject of extensive research due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. benthamscience.comnih.govwjpr.net The versatility of the benzothiazole scaffold allows for substitutions at various positions, notably at the C-2 and C-6 positions, which has been shown to significantly influence its biological efficacy. benthamscience.com This adaptability makes benzothiazole a privileged structure in drug discovery and materials science. researchgate.netresearchgate.net

Rationale for Investigating 2-Mercaptobenzothiazole-4-carboxylic acid as a Novel Chemical Entity

The investigation into this compound is driven by the pursuit of novel molecules with potentially enhanced or unique properties. The parent compound, 2-mercaptobenzothiazole (B37678) (MBT), is a well-established industrial chemical, primarily used as a vulcanization accelerator in the rubber industry. researchgate.netresearchgate.net However, the introduction of a carboxylic acid group at the 4-position of the benzothiazole ring system introduces new chemical functionalities. This modification is hypothesized to alter the molecule's solubility, reactivity, and biological interaction profile, opening avenues for new applications beyond the traditional uses of MBT derivatives. The exploration of such novel entities is a fundamental aspect of advancing chemical synthesis and discovering new therapeutic agents. researchgate.net

Contextualization of Related Mercaptobenzothiazole Derivatives in Synthetic Organic and Applied Chemistry

Derivatives of 2-mercaptobenzothiazole are integral to various fields of chemistry. In synthetic organic chemistry, MBT and its derivatives are utilized in reactions such as the modified Julia olefination. researchgate.net They also serve as precursors for the synthesis of a variety of other heterocyclic compounds. researchgate.net In applied chemistry, their applications are diverse. They are used as corrosion inhibitors for metals like copper and its alloys, as additives in lubricants and antifreeze, and in the formulation of fungicides and pesticides. nih.govwikipedia.orgcanada.ca The S-acyl and S-acethydrazide hydrazone derivatives of MBT, for instance, have demonstrated significant antifungal and antibacterial activities. nih.gov Furthermore, some derivatives are being explored for their potential in developing advanced polymeric materials and as components in dye-sensitized solar cells. mdpi.com

Significance of the Thiol/Thione and Carboxylic Acid Functionalities within the Benzothiazole Scaffold

The functional groups of a molecule are the primary determinants of its chemical properties and reactivity. In this compound, the presence of both a thiol/thione group and a carboxylic acid group on the benzothiazole backbone is of particular significance.

The 2-mercapto group exists in a tautomeric equilibrium with its thione form. researchgate.net This thiol functionality is known for its ability to form disulfide bonds through oxidation, a reaction of biological relevance, particularly in protein structuring. youtube.com It also allows for alkylation reactions at the sulfur atom, enabling the synthesis of a wide range of derivatives. researchgate.net

The carboxylic acid group, on the other hand, is a versatile functional group that can participate in a variety of reactions, including esterification, amidation, and salt formation. nih.gov Its presence can significantly impact the solubility of the molecule, particularly in aqueous or polar solvents. Furthermore, the carboxylic acid moiety can act as a coordination site for metal ions, making the compound a potential ligand for the synthesis of metal complexes with interesting catalytic or material properties. The combination of these two distinct functional groups on a rigid heterocyclic platform presents a unique opportunity for creating novel molecular architectures with tailored properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO2S2 |

|---|---|

Molecular Weight |

211.3 g/mol |

IUPAC Name |

2-sulfanylidene-3H-1,3-benzothiazole-4-carboxylic acid |

InChI |

InChI=1S/C8H5NO2S2/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11) |

InChI Key |

ZVTQLSIZQLQWMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=S)N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Mercaptobenzothiazole 4 Carboxylic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For 2-Mercaptobenzothiazole-4-carboxylic acid, this approach involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized starting materials.

The primary disconnections for this compound are at the bonds forming the thiazole (B1198619) ring. This leads to two main precursor fragments: a substituted 2-aminothiophenol (B119425) derivative and a one-carbon (C1) synthon.

Disconnection 1 (C-S and C-N bonds): Breaking the thiazole ring reveals a key intermediate: 2-amino-3-mercaptobenzoic acid. This precursor contains the aniline (B41778) backbone with both the amino and thiol groups positioned ortho to each other, and the carboxylic acid at the adjacent position. The C1 synthon required for the cyclization is typically carbon disulfide (CS₂).

Disconnection 2 (Aryl-S and Aryl-N bonds): An alternative retrosynthetic view involves building the benzene (B151609) ring onto a pre-formed thiazole structure, though this is a less common approach for this specific target.

From this analysis, 2-amino-3-mercaptobenzoic acid is identified as the most crucial precursor. The synthetic challenge then largely becomes the efficient preparation of this substituted aniline derivative.

Classical and Modern Approaches for Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring is a cornerstone of this synthesis. Several methods have been developed, ranging from classical high-temperature reactions to more modern, milder, and often catalyzed processes. nih.govnih.govorganic-chemistry.org

Cyclization Reactions Involving Substituted 2-Aminothiophenols and Carbon Disulfide

The reaction between a 2-aminothiophenol and carbon disulfide is a traditional and widely used method for synthesizing 2-mercaptobenzothiazoles. nih.govwikipedia.org In the case of this compound, the starting material would be 2-amino-3-mercaptobenzoic acid.

The reaction proceeds through the nucleophilic attack of the amino group on the carbon of carbon disulfide, followed by an intramolecular cyclization with the elimination of hydrogen sulfide (B99878) (H₂S). This process is often carried out under pressure and at elevated temperatures. nih.gov

| Reactants | Reagents/Conditions | Product | Notes |

| 2-amino-3-mercaptobenzoic acid, Carbon disulfide | High pressure, High temperature | This compound | A classical approach for forming the 2-mercaptobenzothiazole (B37678) core. nih.gov |

Condensation of Aniline, Carbon Disulfide, and Sulfur

An important industrial method for producing the parent 2-mercaptobenzothiazole involves the high-temperature reaction of aniline, carbon disulfide, and elemental sulfur. wikipedia.orggoogle.com This process, often conducted in an autoclave, is a robust method for constructing the benzothiazole skeleton. google.com Adapting this for the synthesis of the 4-carboxylic acid derivative would necessitate starting with 2-aminobenzoic acid (anthranilic acid). The reaction is complex and proceeds through several intermediates.

A typical procedure involves heating the reactants under significant pressure. For instance, reacting aniline, carbon disulfide, and sulfur at temperatures ranging from 200 to 300°C and pressures between 40 and 150 kg/cm ² can yield 2-mercaptobenzothiazole. google.com

| Reactants | Reagents/Conditions | Product | Yield |

| Aniline, Carbon disulfide, Sulfur | 260°C, 2 hours (batch process) | 2-Mercaptobenzothiazole | 82% google.com |

| Aniline, Carbon disulfide, Sulfur | 240°C, 6 hours (batch process) | 2-Mercaptobenzothiazole | 87% google.com |

| Aniline, Carbon disulfide, Sulfur | 280°C (1st zone), 240°C (2nd zone) | 2-Mercaptobenzothiazole | 85% google.com |

Copper-Catalyzed Condensation Reactions with 2-Haloanilines

Modern synthetic methods often employ transition metal catalysis to achieve milder reaction conditions and broader substrate scope. Copper-catalyzed reactions have emerged as a powerful tool for C-S and C-N bond formation in the synthesis of benzothiazoles. nih.gov

One such approach involves the condensation of 2-haloanilines with a sulfur source. For the target molecule, this would involve a suitably substituted 2-haloaniline. For example, a copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate provides an efficient route to 2-aminobenzothiazoles under mild conditions. acs.org While this specific example leads to an amino derivative, similar copper-catalyzed strategies could be envisioned for the synthesis of the mercapto analogue.

Tandem Reactions from o-Haloaniline Derivatives and Carbon Disulfide

An efficient, metal-free approach for the synthesis of 2-mercaptobenzothiazole derivatives involves the tandem reaction of o-haloaniline derivatives and carbon disulfide. nih.govorganic-chemistry.orgdrugbank.com This reaction is typically promoted by a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.orgorganic-chemistry.org

The proposed mechanism involves the nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular S_NAr (nucleophilic aromatic substitution) cyclization to form the benzothiazole ring. organic-chemistry.org This method tolerates a variety of substituents on the aniline ring and avoids the use of transition metals. organic-chemistry.org

| Reactants | Reagents/Conditions | Product | Yield |

| o-Haloaniline derivatives, Carbon disulfide | DBU, Toluene, 80°C | 2-Mercaptobenzothiazole derivatives | Good to excellent yields organic-chemistry.org |

Strategies for Introducing and Manipulating the Carboxylic Acid Moiety at the 4-Position

The introduction of the carboxylic acid group at the 4-position of the benzothiazole ring is a critical step that requires careful strategic planning. There are two primary approaches:

Starting with a pre-functionalized precursor: This is the most direct strategy, where the carboxylic acid group (or a precursor to it) is already present on the aniline starting material. The use of 2-amino-3-mercaptobenzoic acid or 2-aminobenzoic acid in the cyclization reactions described above exemplifies this approach.

Post-cyclization functionalization: In this approach, the carboxylic acid group is introduced onto a pre-formed 2-mercaptobenzothiazole ring. This can be more challenging due to the need for regioselective functionalization at the C-4 position. Methods could include:

Directed ortho-metalation: Using a directing group on the benzothiazole to guide a metalating agent (like a strong lithium base) to the 4-position, followed by quenching with carbon dioxide.

Oxidation of a 4-methyl group: If starting with 2-mercapto-4-methylbenzothiazole, the methyl group could potentially be oxidized to a carboxylic acid using strong oxidizing agents. The synthesis of 2-mercapto-4-methylbenzothiazole can be achieved by reacting o-toluidine (B26562) with carbon disulfide and sulfur. prepchem.com

A documented method for creating a related β-(benzothiazolylthio)carboxylic acid involves the reaction of 2-mercaptobenzothiazole with maleic anhydride (B1165640) in a mixture of hydrochloric acid and acetic acid. google.com While this adds a carboxylic acid-containing side chain to the sulfur atom rather than the benzene ring, it demonstrates a strategy for incorporating acid functionality.

| Reactants | Reagents/Conditions | Product | Yield |

| 2-Mercaptobenzothiazole, Maleic anhydride | 36% HCl, 99% Acetic acid, 70-75°C, 4 hours | Benzothiazol-2-ylthiosuccinic acid | 85% of theory google.com |

| 2-Mercaptobenzothiazole, Fumaric acid | 40°C, 12 hours | Benzothiazolylthiosuccinic acid | 75% of theory google.com |

| 2-Mercaptobenzothiazole, Maleic anhydride | Trifluoroacetic acid, 50°C, 12 hours | Benzothiazol-2-ylthiosuccinic acid | 79% of theory google.com |

Optimization of Reaction Conditions, Yields, and Selectivity

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Ethanol | DMF | Water | Higher yields and easier purification in water. rsc.org |

| Base | NaOH | K2CO3 | Triethylamine | Stronger inorganic bases often favor higher yields in cyclization. |

| Temperature | Room Temp. | 50 °C | 80 °C | Increased temperature can accelerate the reaction but may lead to side products. google.com |

| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times may be necessary for complete conversion. |

This table represents generalized optimization parameters for benzothiazole synthesis and may need to be adapted for the specific synthesis of this compound.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles in the synthesis of benzothiazole derivatives is an area of growing interest. google.com For the synthesis of this compound, several green strategies can be envisioned. The use of water as a solvent, particularly in the cyclization step, presents a more environmentally benign alternative to traditional organic solvents. rsc.orgrsc.org Furthermore, exploring catalyst-free reaction conditions or the use of heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the process.

A notable green method for the synthesis of 2-mercaptobenzothiazoles involves the reaction of a disulfide with carbon disulfide mediated by a metal sulfide in water. rsc.org This approach avoids the use of harsh reagents and high temperatures. Adapting such a method to a precursor containing a carboxylic acid group could provide a greener route to the target compound.

Isolation and Purification Techniques for the Target Compound

The isolation and purification of this compound from the reaction mixture are critical to obtaining a high-purity product. The presence of the carboxylic acid group allows for straightforward purification methods.

A common technique involves acid-base extraction . After the reaction, the mixture can be dissolved in an aqueous base, such as sodium hydroxide (B78521) or sodium carbonate. The acidic this compound will dissolve to form its sodium salt, while non-acidic impurities will remain in the organic phase or as a solid precipitate. The aqueous layer can then be separated and acidified with a strong acid, like hydrochloric acid, which will cause the pure product to precipitate out of the solution. who.int

Recrystallization is another effective purification method. The crude product can be dissolved in a suitable hot solvent, and upon cooling, the pure compound will crystallize out, leaving impurities dissolved in the solvent. researchgate.net The choice of solvent is critical and often requires empirical determination.

For highly pure samples, column chromatography can be employed. The crude product is passed through a column of silica (B1680970) gel or another stationary phase, and a solvent or a mixture of solvents (eluent) is used to separate the components based on their polarity.

The final purity of the compound can be assessed using techniques such as melting point determination, and spectroscopic methods like NMR and IR spectroscopy.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Mercaptobenzothiazole (B37678) (MBT) provides information on the aromatic protons and the labile proton involved in the thiol-thione tautomerism. In a typical analysis, the spectrum shows signals corresponding to the four protons on the benzene (B151609) ring. researchgate.net Additionally, a broad signal is often observed for the N-H proton in the dominant thione tautomer. chemicalbook.com The chemical shifts for the aromatic protons are influenced by their position relative to the heterocyclic part of the molecule.

Aromatic Protons: These typically appear as a complex multiplet in the range of 7.0-8.0 ppm.

N-H or S-H Proton: A broad signal, whose chemical shift is dependent on solvent and concentration, is characteristic of the labile proton. In many studies, this proton is associated with the N-H group of the thione form. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum of MBT will show distinct signals for each of the seven carbon atoms. The most downfield signal is typically attributed to the C=S carbon of the thione tautomer, which is a key indicator of the dominant form in solution.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=S | ~195-200 |

| Aromatic C-H | ~110-130 |

| Aromatic Quaternary C | ~130-155 |

Note: The table shows predicted ranges for a generic mercaptobenzothiazole structure. Actual values can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and understanding the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For the benzothiazole (B30560) ring system, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the signals of the protonated aromatic carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is particularly useful for identifying quaternary carbons (those without attached protons) by observing their correlations to nearby protons. For instance, the protons on the benzene ring would show correlations to the quaternary carbons of the thiazole (B1198619) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which can help confirm stereochemistry and conformation. youtube.com In a rigid structure like the benzothiazole core, NOESY can reinforce assignments made through coupling-based experiments.

Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to the functional groups present in a molecule and is instrumental in studying the tautomeric equilibrium between the thiol and thione forms of mercaptobenzothiazoles. nih.gov

FT-IR spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation. nist.gov For 2-Mercaptobenzothiazole, the spectra provide key evidence for the dominant tautomeric form. nih.govresearchgate.net

The molecule exists in a tautomeric equilibrium between the thiol form (containing a C-S-H group) and the thione form (containing N-H and C=S groups). researchgate.net Experimental evidence overwhelmingly indicates that in the solid state and in most solutions, the thione form is significantly more stable and therefore predominates. nih.gov

Key FT-IR Bands for 2-Mercaptobenzothiazole (Thione Form):

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100-2800 | ν(N-H) | A broad band indicating the N-H stretch, characteristic of the thione tautomer. researchgate.net |

| ~1600-1450 | ν(C=C), ν(C=N) | Aromatic and thiazole ring stretching vibrations. researchgate.net |

| ~1320 | ν(C-N) + δ(N-H) | Coupled vibration involving C-N stretching and N-H bending. |

| ~1075 | ν(C=S) | Thione C=S stretching vibration, a key marker for this tautomer. |

| ~750 | C-H out-of-plane bending | Characteristic of the ortho-disubstituted benzene ring. |

The absence of a sharp ν(S-H) band around 2550 cm⁻¹ and the presence of a strong ν(N-H) band are the most direct pieces of IR spectroscopic evidence for the dominance of the thione form. researchgate.net

Raman spectroscopy, which measures scattered light, is complementary to FT-IR and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, like the C-S and S-S bonds. drugbank.com In the context of 2-Mercaptobenzothiazole, Raman spectra also support the prevalence of the thione tautomer. nih.govpradeepresearch.org The technique is highly sensitive to the molecular structure and can detect subtle changes upon adsorption to surfaces, as seen in Surface-Enhanced Raman Spectroscopy (SERS) studies. pradeepresearch.org

Characteristic Raman Shifts for 2-Mercaptobenzothiazole:

| Wavenumber (cm⁻¹) | Assignment |

| ~1595 | Ring Stretching |

| ~1380 | Thioamide vibration |

| ~1075 | ν(C=S) |

| ~700 | ν(C-S) |

Note: The table lists approximate values from typical Raman spectra of MBT. pradeepresearch.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions and Charge-Transfer Interactions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For 2-Mercaptobenzothiazole-4-carboxylic acid, the UV-Vis spectrum is expected to be influenced by the electronic systems of the benzothiazole core and the attached carboxylic acid group.

The parent compound, 2-mercaptobenzothiazole (MBT), exhibits a tautomeric equilibrium between the thione and thiol forms. wikipedia.orgpublisso.de In solution and the solid state, the thione form is predominant. wikipedia.orgresearchgate.net The UV-Vis spectrum of MBT shows characteristic absorption bands that are sensitive to pH. Typically, it displays two main absorption peaks, one in the range of 230-240 nm and another, more intense band, between 308-320 nm. hereon.de As the pH increases above 7, the maximum absorbance of the longer wavelength band tends to shift to shorter wavelengths (a blueshift). hereon.de For instance, studies have shown MBT to have absorption maxima around 230 nm and 320 nm at a pH of 2-6, which shift to approximately 235 nm and 315 nm in a pH range of 8-12. researchgate.net

The introduction of a carboxylic acid group at the 4-position of the benzene ring is anticipated to modulate these electronic transitions. The -COOH group acts as an electron-withdrawing group, which can influence the energy of the molecular orbitals involved in the transitions. rsc.org This substitution can lead to shifts in the absorption maxima (λmax) compared to the unsubstituted MBT.

Furthermore, the benzothiazole nucleus can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. researchgate.net These interactions result in the appearance of new, often broad, absorption bands in the visible region of the spectrum. For example, CT complexes of MBT with acceptors like chloranilic acid and chloranil (B122849) have been shown to form, with distinct absorption maxima confirming the charge-transfer interaction. researchgate.net The carboxylic acid moiety in this compound could potentially influence its ability to form such CT complexes, affecting both the strength of the interaction and the energy of the CT band. The study of these complexes is crucial for understanding the non-covalent interactions the molecule can engage in, which is relevant for applications in materials science and the development of novel functional materials. mdpi.com

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Observation | Rationale/Reference |

|---|---|---|

| Absorption Maxima (λmax) | Two primary bands, analogous to MBT (approx. 230-240 nm and 310-325 nm). Position may be shifted due to -COOH group. | Based on UV-Vis data for MBT. hereon.deresearchgate.net The -COOH group can influence electronic transitions. rsc.org |

| pH Dependence | Spectral shifts are expected with changes in pH due to the deprotonation of the carboxylic acid and thione/thiol groups. | The parent MBT shows significant pH-dependent spectral shifts. hereon.de |

| Charge-Transfer (CT) Band | Formation of a new, broad absorption band upon interaction with electron acceptors. | Benzothiazoles are known to form CT complexes. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a compound by providing its exact mass, which allows for the determination of its elemental composition.

The molecular formula for this compound is C₈H₅NO₂S₂. chemicalbook.com Based on this formula, the exact mass (monoisotopic mass) can be calculated. The parent compound, 2-mercaptobenzothiazole (C₇H₅NS₂), has a calculated exact mass of 166.98634 Da. nih.gov

Table 2: Calculated Exact Mass of this compound

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|

| This compound | C₈H₅NO₂S₂ | 210.98162 |

Upon ionization (e.g., using electrospray ionization - ESI), the molecule is expected to deprotonate to form the [M-H]⁻ ion in negative ion mode or protonate to form the [M+H]⁺ ion in positive ion mode. nih.gov Collision-induced dissociation (CID) of the precursor ion would likely lead to characteristic neutral losses.

Predicted Fragmentation Pathways:

Decarboxylation: A primary and highly characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da) from the molecular ion. nih.gov

Loss of H₂O: The loss of a water molecule (18 Da) is another common fragmentation pathway for carboxylic acids. researchgate.net

Cleavage of the Benzothiazole Ring: Fragmentation of the heterocyclic ring system can also occur, leading to various smaller charged fragments. The fragmentation of the parent MBT often involves the cleavage of the thiazole ring. ethz.ch

The analysis of these fragmentation patterns provides a structural fingerprint of the molecule, confirming the presence of both the carboxylic acid functional group and the mercaptobenzothiazole core.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Precursor Ion | Fragmentation | Neutral Loss | m/z of Fragment Ion |

|---|---|---|---|

| [M-H]⁻ (m/z 209.97) | Loss of CO₂ | 44.00 Da | 165.97 |

| [M-H]⁻ (m/z 209.97) | Loss of H₂O | 18.01 Da | 191.96 |

| [M+H]⁺ (m/z 211.99) | Loss of CO₂ | 44.00 Da | 167.99 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, insights can be drawn from the known crystal structure of the parent 2-mercaptobenzothiazole (MBT) and related carboxylic acid-containing heterocyclic compounds.

Studies on MBT have confirmed that it exists in the thione tautomeric form in the solid state, featuring a C=S double bond and a hydrogen atom on the nitrogen of the thiazole ring. wikipedia.orgresearchgate.net The molecule is planar. wikipedia.org

For this compound, the presence of the carboxylic acid group would be a dominant feature in its crystal packing. It is highly probable that the molecules would form strong intermolecular hydrogen bonds. Specifically, a classic carboxylic acid dimer could form, where two molecules are linked via a pair of O-H···O hydrogen bonds between their carboxyl groups.

Additionally, the nitrogen atom in the thiazole ring and the oxygen atoms of the carboxyl group could act as hydrogen bond acceptors, while the N-H group of the thione tautomer could act as a hydrogen bond donor. This could lead to the formation of extended supramolecular networks, such as chains or sheets, in the crystal lattice. nih.gov A study of a thiazolecarboxylic acid derivative, for instance, revealed an interplay of O-H···N and C-H···O hydrogen bonds, creating polymeric chains. nih.gov The study of how MBT derivatives orient themselves on surfaces, such as the perpendicular arrangement on gold, further highlights the importance of intermolecular and surface interactions. nih.gov

Table 4: Expected Crystallographic Data and Intermolecular Interactions for this compound

| Structural Feature | Expected Observation | Rationale/Reference |

|---|---|---|

| Tautomeric Form | Predominantly the thione form in the solid state. | Based on the known solid-state structure of MBT. wikipedia.orgresearchgate.net |

| Molecular Geometry | The benzothiazole ring system is expected to be largely planar. | The parent MBT molecule is planar. wikipedia.org |

| Primary Intermolecular Interaction | Formation of hydrogen-bonded carboxylic acid dimers (R²₂(8) graph set motif). | This is a very common and stable interaction for carboxylic acids in the solid state. |

| Secondary Intermolecular Interactions | Additional hydrogen bonds involving the N-H group and the thiazole nitrogen (e.g., N-H···O, N-H···N). | The functional groups present are capable of forming various hydrogen bonds, leading to complex supramolecular structures. nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational investigation of molecular systems, including derivatives of 2-mercaptobenzothiazole (B37678) (MBT). researchgate.net These calculations allow for the prediction of a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is the determination of the molecule's most stable three-dimensional structure through geometry optimization. For molecules with rotatable bonds, such as the carboxylic acid group in 2-Mercaptobenzothiazole-4-carboxylic acid, a conformational analysis is crucial to identify the lowest energy conformers. nih.gov

DFT calculations, often using the B3LYP functional combined with a suitable basis set like 6-311++G(**), are employed to optimize the molecular geometry. nih.gov This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy. Studies on related benzothiazole (B30560) derivatives have demonstrated that DFT methods can predict geometrical parameters that show good agreement with experimental data obtained from X-ray crystallography. nih.gov The planarity of the benzothiazole ring system is a key structural feature. wikipedia.org

For this compound, conformational analysis would primarily focus on the orientation of the carboxylic acid group relative to the benzothiazole ring. The rotation around the C-C bond connecting the carboxyl group to the ring would lead to different conformers, and DFT calculations can determine their relative energies and populations at a given temperature.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzothiazole Derivative (Note: This table is illustrative, based on typical values for related structures. Specific values for this compound would require dedicated calculations.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-S (thiazole) | 1.76 |

| C=N | 1.38 | |

| C-C (aromatic) | 1.40 - 1.42 | |

| C-COOH | 1.49 | |

| C=O | 1.21 | |

| O-H | 0.97 | |

| Bond Angles (°) | C-S-C | 90.5 |

| S-C-N | 115.0 | |

| C-C-COOH | 120.0 | |

| O-C=O | 123.0 |

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. DFT calculations provide valuable information on several electronic parameters.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. asianpubs.org For benzothiazole derivatives, the HOMO is often delocalized over the electron-rich thiazole (B1198619) ring, while the LUMO can be distributed across the aromatic system. materialsciencejournal.org The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. researchgate.net

Mulliken Charges: Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule. nih.gov This information helps to identify electrophilic and nucleophilic sites, offering insights into intermolecular interactions and chemical reactivity. For instance, in 2-mercaptobenzothiazole, the sulfur atom of the thiol/thione group and the nitrogen atom in the thiazole ring are typically regions of negative charge, making them susceptible to electrophilic attack. asianpubs.org

Electrostatic Potential Surfaces (ESP): The ESP map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems or during self-assembly. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors. nih.gov For this compound, the oxygen atoms of the carboxylic acid and the nitrogen and sulfur atoms of the thiazole ring would be expected to be regions of negative electrostatic potential.

Investigation of Thiol-Thione Tautomerism and Energetic Preferences

2-Mercaptobenzothiazole and its derivatives can exist in two tautomeric forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which has a C=S double bond and a proton on the nitrogen atom. wikipedia.org DFT calculations are instrumental in determining the relative stability of these tautomers.

By calculating the Gibbs free energy of both the thiol and thione forms, researchers can predict which tautomer is energetically more favorable. researchgate.net For the parent 2-mercaptobenzothiazole, theoretical studies have consistently shown that the thione tautomer is significantly more stable than the thiol form. researchgate.netwikipedia.org This stability is often attributed to the greater resonance stabilization in the thione form. It is highly probable that the same preference for the thione tautomer exists for this compound. Polar solvents can also influence the tautomeric equilibrium. cdnsciencepub.com

Theoretical Vibrational Frequencies and Spectroscopic Data Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. The comparison between the scaled theoretical frequencies and the experimental IR and Raman spectra allows for a detailed and reliable assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govnih.gov This detailed assignment is crucial for the structural characterization of the molecule.

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Benzothiazole Derivative (Note: This table is a representative example. Specific values for this compound would require dedicated calculations and experimental measurements.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR) | Assignment |

| ν(O-H) | 3450 | 3465 | O-H stretching of COOH |

| ν(N-H) | 3100 | 3110 | N-H stretching (thione form) |

| ν(C=O) | 1705 | 1715 | C=O stretching of COOH |

| ν(C=N) | 1610 | 1615 | C=N stretching in thiazole ring |

| ν(C=S) | 1085 | 1090 | C=S stretching (thione form) |

Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of a solvent on the electronic structure and spectroscopic properties of this compound. researchgate.net

Solvents can affect the HOMO-LUMO energy gap, the distribution of atomic charges, and the positions of vibrational bands. materialsciencejournal.orgresearchgate.net For example, a polar solvent might stabilize a more polar form of the molecule, leading to shifts in the absorption maxima in the UV-Vis spectrum (solvatochromism). By performing calculations in different simulated solvents, one can gain a deeper understanding of how the molecule behaves in various chemical environments.

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying the properties of a single molecule or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations can provide insights into the molecular interactions and self-assembly behavior of this compound. nih.gov

By simulating a system containing many molecules of the compound (and solvent, if applicable), MD can reveal how they interact with each other through forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. This can be particularly useful for understanding how these molecules might form organized structures, such as monolayers on a surface or aggregates in solution. For instance, MD simulations have been used to study the self-ordering and corrosion inhibition properties of 2-mercaptobenzothiazole on metal surfaces. mdpi.com Such simulations can elucidate the dynamics and mechanisms of these processes at an atomic level. tandfonline.com

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Currently, there is a notable absence of published research specifically detailing Quantitative Structure-Reactivity Relationships (QSRR) modeling for this compound. While QSRR studies have been conducted on the broader class of benzothiazole derivatives to explore relationships between their structural features and biological activities, such as anticancer and antimicrobial properties, these investigations have not been specifically focused on the reactivity of this compound. researchgate.netchula.ac.thresearchgate.netresearchgate.net

The application of QSRR would typically involve the development of mathematical models that correlate the structural or physicochemical properties of a series of related compounds with their experimentally determined reactivity. For this compound, this could involve predicting its behavior in various chemical reactions based on calculated molecular descriptors. However, the specific data required to build and validate such a model for this particular compound are not available in the current scientific literature.

Ab Initio and Semi-Empirical Calculations for Comparative Analysis

Similarly, a thorough search of scientific databases reveals a lack of specific ab initio or semi-empirical computational studies focused on this compound. While computational methods are powerful tools for investigating the electronic structure, geometry, and energetic properties of molecules, and have been applied to other benzothiazole derivatives, this specific compound has not been the subject of such published research. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate predictions of the molecular properties of this compound. Semi-empirical methods, which incorporate some experimental data to simplify calculations, could also offer valuable insights into its electronic and structural characteristics. A comparative analysis using these methods would be instrumental in understanding its reactivity, stability, and potential interaction mechanisms. However, without dedicated computational studies, a detailed comparative analysis remains speculative.

Chemical Reactivity and Derivatization Strategies

Reactions of the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the benzothiazole (B30560) ring is a versatile handle for a range of chemical transformations, including esterification, amidation, reduction, and conversion to activated acyl derivatives.

The conversion of the carboxylic acid group of 2-mercaptobenzothiazole-4-carboxylic acid to an ester can be achieved through several established methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemistrysteps.comresearchgate.net This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. chemistrysteps.comchemicalbook.comlibretexts.org The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. researchgate.netlibretexts.org

Another approach involves nucleophilic acyl substitution, where the carboxylic acid is first converted to a more reactive species. For instance, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate esterification under milder conditions. nih.gov

Table 1: Examples of Potential Esterification Reactions of this compound

| Reactant (Alcohol) | Product (Ester) | Reaction Type |

| Methanol (B129727) | Methyl 2-mercaptobenzothiazole-4-carboxylate | Fischer Esterification |

| Ethanol | Ethyl 2-mercaptobenzothiazole-4-carboxylate | Fischer Esterification |

| Isopropanol | Isopropyl 2-mercaptobenzothiazole-4-carboxylate | Fischer Esterification |

The carboxylic acid functionality of this compound can be converted to primary, secondary, or tertiary amides by reaction with ammonia, a primary amine, or a secondary amine, respectively. The direct reaction is often challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com

To overcome this, coupling agents are frequently employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose. jackwestin.comuobaghdad.edu.iq The carboxylic acid adds to DCC, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond. uobaghdad.edu.iq This method is a cornerstone in peptide synthesis. researchgate.net Other coupling agents can also be utilized for this transformation. uq.edu.au

Table 2: Potential Amidation Reactions of this compound

| Reactant (Amine) | Product (Amide) | Amide Type |

| Ammonia | 2-Mercaptobenzothiazole-4-carboxamide | Primary |

| Methylamine | N-Methyl-2-mercaptobenzothiazole-4-carboxamide | Secondary |

| Dimethylamine | N,N-Dimethyl-2-mercaptobenzothiazole-4-carboxamide | Tertiary |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-mercaptobenzothiazol-4-yl)methanol. This transformation typically requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.ukresearchgate.net

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the alcohol. chemistrysteps.comchemguide.co.uk

For various synthetic purposes, the carboxylic acid group of this compound can be converted into more reactive derivatives, such as acyl halides and anhydrides. These activated forms are excellent electrophiles for nucleophilic acyl substitution reactions.

Acyl Halides: The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org This reaction proceeds by converting the hydroxyl group into a chlorosulfite, which is a much better leaving group. The resulting acyl chloride, 2-mercaptobenzothiazole-4-carbonyl chloride, is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. A more common laboratory method involves the reaction of a carboxylate salt with an acyl chloride. jackwestin.com For this compound, this could involve reacting its carboxylate salt with 2-mercaptobenzothiazole-4-carbonyl chloride to form the corresponding symmetric anhydride (B1165640). Mixed anhydrides can also be prepared. google.com

Reactions Involving the Thiol/Thione Functionality

The 2-mercaptobenzothiazole (B37678) moiety exists in a tautomeric equilibrium between the thiol and thione forms. This functionality is nucleophilic and can readily undergo reactions at the sulfur atom.

S-Alkylation: The sulfur atom of the thiol group is a soft nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides. pearson.com This reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion. For instance, the reaction of 2-mercaptobenzothiazole derivatives with alkyl halides in the presence of a base like sodium bicarbonate or potassium carbonate leads to the formation of 2-(alkylthio)benzothiazoles. uobabylon.edu.iqnih.gov The synthesis of 2-benzylsulfanyl derivatives of 2-mercaptobenzothiazole has been achieved by reacting the sodium salt of 2-mercaptobenzothiazole with benzyl (B1604629) halide in N,N-dimethylformamide. uq.edu.au

S-Acylation: In addition to alkylation, the thiol group can also be acylated. The reaction of 2-mercaptobenzothiazole with acyl chlorides or acid anhydrides can lead to the formation of S-acylated products. researchgate.net These reactions often compete with N-acylation, and the regioselectivity can depend on the reaction conditions and the nature of the acylating agent. researchgate.net The synthesis of S-acyl derivatives of 2-mercaptobenzothiazole has been reported to yield compounds with biological activities. nih.gov

Oxidation Reactions (e.g., formation of disulfide bridges)

The thiol group of this compound is susceptible to oxidation, a reaction of significant industrial and biological relevance. Under mild oxidizing conditions, such as exposure to air, light, or heat, the thiol undergoes oxidation to form a disulfide-bridged dimer, 2,2'-dithiobis(benzothiazole-4-carboxylic acid). dtic.mil This process is a common transformation for mercaptobenzothiazole derivatives. dtic.milnih.gov The formation of this disulfide is often observed as a less soluble sediment in solutions containing the parent compound. dtic.mil

The oxidation can be facilitated by various oxidizing agents, including hypochlorous acid, iodine, and hydrogen peroxide. nih.gov This reaction proceeds via a free-radical mechanism and is generally considered irreversible in typical coolant media. dtic.mil The formation of disulfide bridges is a critical aspect of the haptenation pathway of mercaptobenzothiazole, where it can form mixed disulfides with cysteine residues in proteins. nih.govresearchgate.net This covalent modification of proteins is a key event in the induction of allergic contact dermatitis. nih.gov

| Oxidizing Agent | Product | Significance |

| Air, Light, Heat | 2,2'-dithiobis(benzothiazole-4-carboxylic acid) | Stability and storage consideration dtic.mil |

| Hypochlorous Acid | 2,2'-dithiobis(benzothiazole-4-carboxylic acid) | Industrial and biological transformation nih.gov |

| Iodine | 2,2'-dithiobis(benzothiazole-4-carboxylic acid) | Chemical synthesis and analysis nih.gov |

| Hydrogen Peroxide | 2,2'-dithiobis(benzothiazole-4-carboxylic acid) | Chemical synthesis and analysis nih.gov |

Formation of Sulfenamide (B3320178) Derivatives

The disulfide, 2,2'-dithiobis(benzothiazole-4-carboxylic acid), can further react with amines to yield sulfenamide derivatives. wikipedia.org This reaction is fundamental in the rubber industry, where sulfenamides derived from 2-mercaptobenzothiazole act as vulcanization accelerators. wikipedia.org The reaction involves the cleavage of the disulfide bond by the amine nucleophile. While specific examples for the 4-carboxylic acid derivative are not detailed in the provided context, the general reactivity of the disulfide suggests that it would undergo similar transformations.

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in this compound can act as a nucleophile, participating in substitution reactions. The deprotonated thiol (thiolate) is a potent nucleophile and readily reacts with various electrophiles. For instance, S-alkylation with alkyl halides in the presence of a base leads to the formation of thioether derivatives. wikipedia.org These thioethers can be further oxidized to the corresponding sulfones. wikipedia.org

This nucleophilic character is also exploited in the synthesis of various derivatives. For example, reaction with benzyl halide in the presence of a base like sodium hydroxide (B78521) in a suitable solvent such as N,N-dimethylformamide yields the corresponding 2-benzylsulfanyl derivative. nih.gov Similarly, reaction with chloroacetyl chloride can lead to the formation of 2-chloro-N-substituted acetamides, which can then be reacted with the thiol to form more complex derivatives. researchgate.net

| Reactant | Reaction Type | Product | Reference |

| Alkyl Halide | S-Alkylation | Thioether | wikipedia.org |

| Benzyl Halide | Nucleophilic Substitution | 2-Benzylsulfanyl derivative | nih.gov |

| Chloroacetyl chloride | Acylation | 2-Chloro-N-substituted acetamide (B32628) intermediate | researchgate.net |

Reactions on the Benzothiazole Ring System

Nucleophilic Aromatic Substitution Reactions (if activated)

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. scranton.edu The presence of a nitro group, for example, can facilitate the displacement of a leaving group on the aromatic ring by a nucleophile. scranton.edu In the context of this compound, the carboxylic acid group is an electron-withdrawing group, which could potentially activate the ring towards nucleophilic attack, particularly at positions ortho and para to it, if a suitable leaving group is present. The synthesis of some 2-mercaptobenzothiazole derivatives involves the nucleophilic aromatic substitution of a halogenated aniline (B41778) precursor. nih.gov

Cycloaddition Reactions (e.g., [3+2] cycloadditions leading to fused heterocyclic systems)

The 2-mercaptobenzothiazole scaffold can be utilized in cycloaddition reactions to construct more complex fused heterocyclic systems. For example, the synthesis of novel bis-heterocycles has been achieved through the cycloaddition reaction of 2-(prop-2-ynylthio)benzo[d]thiazole with various azides. nih.gov This suggests that if the thiol group of this compound is first functionalized with a suitable dienophile or dipolarophile, it could participate in cycloaddition reactions. While direct examples involving the 4-carboxylic acid derivative are not provided, the general principle of using the benzothiazole moiety as a building block in cycloadditions is established.

Coupling Reactions (e.g., Suzuki-Miyaura coupling for further functionalization)

The functionalization of heterocyclic compounds through carbon-carbon bond-forming reactions is a cornerstone of modern medicinal and materials chemistry. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out for its mild conditions, functional group tolerance, and commercial availability of reagents. This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound (like a boronic acid) and an organohalide or triflate.

For a molecule like this compound, the Suzuki-Miyaura reaction presents a powerful tool for introducing new aryl or heteroaryl substituents, thereby creating complex biaryl structures. While direct coupling using the C-S bond is challenging, and the parent molecule lacks a halide for traditional coupling, the carboxylic acid group itself opens an avenue for a specific type of Suzuki-Miyaura reaction: decarboxylative coupling.

Recent advancements have established methodologies for the decarboxylative Suzuki-Miyaura-type coupling of aromatic carboxylic acids. rsc.org This approach avoids the need to first convert the carboxylic acid to a halide. The process often uses a catalyst system that facilitates the extrusion of CO2 and subsequent cross-coupling with an arylboronic acid. rsc.org A protocol using iodine or a bromine source as both a decarboxylation mediator and a terminal oxidant has been developed, which advantageously avoids the use of stoichiometric transition metal salts. rsc.org This strategy could potentially be applied to this compound to directly couple a new aryl group at the 4-position of the benzothiazole ring.

Furthermore, carbonylative Suzuki-Miyaura couplings represent another sophisticated strategy. While typically used with aryl halides, this method incorporates a molecule of carbon monoxide to form a ketone linkage. rsc.org Should the carboxylic acid of the title compound be converted to a halide, this reaction could be employed to synthesize 2-aroylbenzothiazole derivatives. Researchers have found that slow addition of the boronic acid can suppress the non-carbonylative pathway and improve the yield of the desired carbonylative product. rsc.org

The application of these coupling strategies to this compound or its derivatives could yield a diverse library of novel compounds for further investigation.

Synthesis of Schiff Bases from Derivatives

Schiff bases (or imines) are a class of compounds characterized by a carbon-nitrogen double bond. They are important intermediates in organic synthesis and many exhibit a wide range of biological activities. The synthesis of Schiff bases from derivatives of 2-mercaptobenzothiazole is a well-established strategy to create more complex and potentially bioactive molecules. rdd.edu.iqchemmethod.comnih.gov

The general synthetic route typically does not start directly from this compound but from a related 2-mercaptobenzothiazole derivative, which is then elaborated. The key intermediate is an acid hydrazide, which readily condenses with aldehydes or ketones to form the Schiff base. rdd.edu.iqchemmethod.com

A common synthetic pathway involves several steps:

Thioetherification: The thiol group of 2-mercaptobenzothiazole is first reacted with an α-haloacetic acid, such as chloroacetic acid, or its ester, like ethyl chloroacetate, in an alkaline medium to form a thioacetic acid derivative. rdd.edu.iqchemmethod.com

Esterification: If the starting material is the thioacetic acid, the carboxylic acid moiety is then esterified, commonly using an alcohol like methanol in the presence of a strong acid catalyst (e.g., H2SO4). rdd.edu.iq

Hydrazinolysis: The resulting ester is reacted with hydrazine (B178648) hydrate (B1144303) to convert the ester group into an acid hydrazide (acetohydrazide) derivative. This step creates the nucleophilic nitrogen required for the subsequent condensation. rdd.edu.iqchemmethod.com

Condensation to Schiff Base: The acid hydrazide is then reacted with a suitable aromatic aldehyde in a solvent like absolute ethanol, often with a catalytic amount of glacial acetic acid, to yield the final Schiff base. rdd.edu.iqchemmethod.com

This multi-step synthesis allows for significant molecular diversity, as a wide variety of aromatic aldehydes can be used in the final step to generate a library of different Schiff bases.

Table 1: Synthesis of 2-(Benzothiazol-2-ylthio)acetohydrazide as a Key Intermediate

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Mercaptobenzothiazole | Ethyl chloroacetate | Ethyl 2-(benzothiazol-2-ylthio)acetate | chemmethod.com |

| 2 | Ethyl 2-(benzothiazol-2-ylthio)acetate | Hydrazine hydrate | 2-(Benzothiazol-2-ylthio)acetohydrazide | chemmethod.com |

Table 2: Representative Synthesis of Schiff Bases from 2-(Benzothiazol-2-ylthio)acetohydrazide

| Starting Hydrazide | Aldehyde Reactant | Reaction Conditions | Resulting Schiff Base Product | Reference |

|---|---|---|---|---|

| 2-(Benzothiazol-2-ylthio)acetohydrazide | Various aromatic aldehydes | Absolute ethanol, Glacial acetic acid (catalyst) | N'-(Arylmethylene)-2-(benzothiazol-2-ylthio)acetohydrazide | chemmethod.com |

| 2-(Thioacetyl hydrazide) benzothiazole | Dialdehydes | Glacial acetic acid | Bis-Schiff bases | rdd.edu.iq |

These Schiff bases can be further modified. For instance, they can undergo cyclization reactions with reagents like thioglycolic acid to produce other complex heterocyclic systems, such as 2,3-disubstituted-1,3-thiazolidin-4-ones. rdd.edu.iq

Coordination Chemistry and Metal Complex Formation of 2 Mercaptobenzothiazole 4 Carboxylic Acid

The coordination chemistry of 2-Mercaptobenzothiazole-4-carboxylic acid is a subject of significant interest due to the molecule's versatile structural features, which allow for diverse interactions with metal ions. The presence of multiple potential donor atoms from its distinct functional groups—the mercaptobenzothiazole core and the carboxylic acid substituent—renders it a highly adaptable ligand for creating complex supramolecular structures. While specific research focusing exclusively on the metal complexes of this compound is limited, its coordination behavior can be understood by examining the properties of its constituent parts and related compounds.

Applications in Advanced Materials Science and Analytical Chemistry

Development of Chemo-sensors and Analytical Reagents for Metal Ion Detection and Quantification

Electrochemical Sensing Platforms (e.g., modified electrodes)

The unique molecular structure of 2-Mercaptobenzothiazole-4-carboxylic acid, featuring a thiol group, a benzothiazole (B30560) core, and a carboxylic acid function, makes it a compelling candidate for the development of advanced electrochemical sensing platforms. Its application in this field primarily revolves around its use as a surface modifier for electrodes, enhancing their sensitivity, selectivity, and stability for the detection of various analytes.

The operational principle of these modified electrodes hinges on the strong affinity of the sulfur atom in the mercapto group (–SH) for noble metal surfaces, such as gold (Au) and silver (Ag). This affinity facilitates the formation of a stable, self-assembled monolayer (SAM) on the electrode surface. Once anchored via the thiol group, the rest of the molecule, including the benzothiazole ring and the crucial carboxylic acid group, is oriented away from the electrode surface, ready to interact with the target analyte in the sample solution.

The carboxylic acid (–COOH) group is particularly significant for the sensor's functionality. Its presence can enhance sensor performance in several ways:

Improved Analyte Binding: The carboxylate group (–COO⁻) can act as a binding site for specific metal ions or other molecules through electrostatic interactions or coordination, thereby concentrating the analyte at the electrode surface and amplifying the detection signal. mdpi.comacs.org

Enhanced Signal Gain: Studies on similar carboxylate-terminated surfaces have shown that they can significantly improve the signal gain of electrochemical sensors. acs.org This is often achieved without negatively impacting the fundamental affinity of the sensor for its target. acs.org The carboxylate layer can create a dielectric barrier that influences the electron transfer kinetics at the electrode interface in a favorable way. nih.gov

pH-Responsive Sensing: The protonation/deprotonation of the carboxylic acid group is pH-dependent, a property that can be harnessed to create pH-sensitive sensors or to modulate the sensor's activity based on the acidity of the medium.

Research on the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), has demonstrated its effectiveness in creating modified electrodes for detecting species like copper and for the electrooxidation of various organic molecules. researchgate.net For instance, a carbon paste electrode modified with MBT has been successfully used for the quantitative detection of copper via anodic stripping voltammetry. In the case of this compound, the addition of the carboxyl group is expected to further refine this capability, potentially improving selectivity and lowering detection limits by providing an additional interaction site for the target ions. mdpi.com

Table 1: Role of Functional Groups in Electrochemical Sensing

| Functional Group | Role in Electrode Modification and Sensing |

| Mercapto Group (–SH) | Primary anchoring group for covalent attachment to noble metal electrode surfaces (e.g., gold, silver), forming a stable self-assembled monolayer. |

| Benzothiazole Core | Provides structural rigidity and can participate in electrochemical processes. Modifies the electronic properties of the electrode surface. |

| Carboxylic Acid (–COOH) | Enhances sensor performance by providing binding sites for analytes, improving signal gain, and enabling pH-dependent modulation of sensor activity. mdpi.comacs.org |

Functionality as Additives in Industrial Processes

The chemical reactivity of the mercapto group and the stability of the benzothiazole ring have made this class of compounds valuable in several industrial processes.

Vulcanization Accelerators

2-Mercaptobenzothiazole and its derivatives are well-established as primary accelerators in the sulfur vulcanization of natural and synthetic rubbers. cmu.eduresearchgate.net Vulcanization is a chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between individual polymer chains.

Chemical Mechanism: The acceleration mechanism, while complex, involves several key stages:

Formation of the Active Accelerator Complex: The process begins with the reaction of the accelerator (this compound) with activators, which are typically zinc oxide (ZnO) and a fatty acid like stearic acid. This forms a zinc-accelerator complex. mst.dk

Sulfur Ring Opening: This active complex then reacts with elemental sulfur (typically in its cyclic S₈ form), opening the ring to form a polysulfidic accelerator complex (Accelerator-Sₓ-Zn-Accelerator). This species is a potent sulfurating agent. cmu.edu

Formation of Cross-link Precursors: The sulfurating agent reacts with the rubber polymer chains at allylic positions (carbon atoms adjacent to a double bond). This attaches a polysulfidic pendant group to the rubber backbone (Rubber-Sₓ-Accelerator). cmu.edu

Cross-link Formation: The pendant group precursor then reacts with an adjacent rubber chain, forming a stable polysulfidic cross-link (Rubber-Sₓ-Rubber) and regenerating the accelerator complex, which can then continue the cycle. cmu.edu

Photographic Materials

In the realm of photography, 2-mercaptobenzothiazole derivatives serve as crucial additives in photographic emulsions. Their primary role is that of an antifoggant or stabilizer. Photographic emulsions consist of silver halide (AgX, where X is Br, Cl, or I) microcrystals suspended in a gelatin matrix. Fog is the unwanted formation of metallic silver during the development process in areas that were not exposed to light, leading to a loss of image clarity and contrast.

Chemical Mechanism: The antifogging action of this compound is based on its interaction with the surface of the silver halide crystals.

Adsorption onto Silver Halide: The compound adsorbs onto the surface of the AgX crystals. This interaction is believed to occur through the formation of a sparingly soluble silver salt via the mercapto group (Ag-S-Benzothiazole).

Formation of a Protective Layer: This adsorbed layer acts as a physical barrier, preventing developer molecules from reducing the silver halide crystals that have not been exposed to light.

Restraining Silver Ion Activity: The compound can complex with free silver ions in the emulsion, controlling their concentration and reducing the likelihood of spontaneous, non-image-forming reduction to metallic silver.

The presence of the carboxylic acid group can modulate the solubility and adsorption characteristics of the molecule within the gelatin binder, potentially improving its effectiveness.

Dyes

While this compound itself is not a potent dye, its benzothiazole structure is a key component (chromophore or auxochrome) in the synthesis of more complex dye molecules, particularly azo dyes and cyanine (B1664457) dyes.

Chemical Mechanism of Application in Dye Synthesis: The benzothiazole ring system can be chemically modified to create dyes. A common pathway involves:

Diazotization: If an amino group is present on the benzothiazole ring, it can be converted into a diazonium salt using nitrous acid (HNO₂).

Azo Coupling: This highly reactive diazonium salt can then be coupled with an electron-rich aromatic compound (like a phenol (B47542) or an aniline (B41778) derivative) to form an azo dye (–N=N– linkage). The extended conjugation system created by this coupling is responsible for the molecule's ability to absorb visible light, and thus, its color.

Alternatively, the mercapto group can be used as a reactive handle to link the benzothiazole unit into larger dye structures. The carboxylic acid group can serve as a site for further chemical modification or to enhance the water solubility of the final dye product.

Applications in Dye Solar Devices

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb sunlight. The architecture of a typical DSSC involves a porous layer of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂), coated with a monolayer of a sensitizer (B1316253) dye.

This compound is well-suited for a critical role in this technology, not as the primary light-absorbing dye itself, but as an essential anchoring group for more complex sensitizer dyes. jfn.ac.lk

Chemical Mechanism and Function: The efficiency of a DSSC is highly dependent on the electronic coupling between the sensitizer dye and the TiO₂ semiconductor surface. A strong and stable bond is required to ensure efficient injection of electrons from the photo-excited dye into the conduction band of the TiO₂.

Anchoring to the TiO₂ Surface: The carboxylic acid (–COOH) group is one of the most effective and widely used anchoring groups for attaching dye molecules to the TiO₂ surface. jfn.ac.lk It forms a strong ester-like linkage or a bidentate chelation with the titanium atoms on the semiconductor surface. This robust connection is vital for the device's stability and performance.

Facilitating Electron Injection: The bond formed by the carboxylate group provides a direct pathway for the rapid transfer of an electron from the dye's lowest unoccupied molecular orbital (LUMO) to the TiO₂ conduction band upon photoexcitation of the dye.

Therefore, while not the primary sensitizer, this compound represents a valuable molecular building block. More complex dye molecules can be synthesized by attaching light-absorbing chromophores to the benzothiazole core, with the strategically placed carboxylic acid group serving as the indispensable anchor to the semiconductor electrode. researchgate.netjfn.ac.lk

Environmental Transformation and Mechanistic Studies Excluding Direct Ecotoxicity or Biodegradation Profiles

Stability and Reactivity in Aqueous Solutions Across Varying pH Conditions

The parent compound, 2-mercaptobenzothiazole (B37678) (MBT), exists in a tautomeric equilibrium between a thiol and a thione form, with the thione form being more stable in both solution and crystalline states. researchgate.netscispace.com MBT has a pKa of approximately 7.0, meaning it will be deprotonated to its anionic thiolate form at alkaline pH. scispace.com

For 2-Mercaptobenzothiazole-4-carboxylic acid, two distinct pKa values would be expected. The carboxylic acid group is a stronger acid than the mercapto group and would deprotonate at a lower pH (typically in the range of 3-5 for aromatic carboxylic acids). The mercapto/thione group would deprotonate at a pH closer to that of MBT (around 7). This leads to different ionic species dominating in the solution depending on the pH, which would profoundly affect its solubility, reactivity, and interaction with other environmental agents.

Table 1: Predicted Ionic States of this compound at Varying pH

| pH Range | Dominant Ionic Species | Predicted General Solubility |

| < 3 | Neutral molecule | Low |

| 3 - 7 | Single negative charge (carboxylate) | Moderate to High |

| > 7 | Double negative charge (carboxylate and thiolate) | High |

This table is based on general chemical principles, as direct experimental data for this compound was not found.

Mechanisms of Chemical Degradation

Specific studies on the chemical degradation mechanisms of this compound are not available. However, the degradation pathways can be inferred from studies on MBT and the general reactivity of aromatic carboxylic acids.

Oxidation by Ozone: Ozonation is a powerful method for degrading benzothiazoles. nih.gov For MBT, ozonation leads to the rapid removal of the parent compound, but not necessarily complete mineralization. nih.gov Intermediates such as benzothiazole (B30560) (BT) and 2-hydroxybenzothiazole (B105590) (OBT) have been identified. nih.gov The process involves the transformation of MBT into other organic materials rather than immediate conversion to CO2 and water. nih.gov For aromatic carboxylic acids in general, ozonation can proceed through hydroxylation of the ring, followed by ring-opening to form smaller, more oxidized compounds like short-chain aldehydes and other carboxylic acids, which are eventually mineralized. mdpi.com It is therefore plausible that ozonation of this compound would initially attack the mercapto group and the aromatic ring, leading to hydroxylated intermediates and eventual ring cleavage.

Reaction with Iron Ions in Acidic Solutions: The stability of MBT in aqueous solutions is known to be influenced by iron ions. In acidic solutions, MBT is reduced by iron ions, yielding benzothiazole and releasing hydrogen sulfide (B99878). scispace.com Conversely, it is stable in neutral or alkaline conditions in the presence of iron. scispace.com Given this reactivity, it is highly probable that this compound would undergo a similar reductive degradation in the presence of iron ions under acidic conditions, likely cleaving the C-S bond of the mercapto group.

Adsorption Behavior onto Environmental Matrices

There is no direct research on the adsorption of this compound onto environmental matrices like activated carbon. However, studies on MBT provide significant insight.

Activated carbon is an effective adsorbent for MBT, with the retention rate being primarily controlled by intraparticle diffusion. ccsenet.orgresearch-nexus.net The adsorption process is rapid, removing over 99% of MBT from aqueous solution within 20 minutes in some studies. lew.ro

Crucially, the surface chemistry of the adsorbent plays a major role. Research has shown that modifying the surface of activated carbon through ozonation, which generates acidic functional groups like carboxylic acids and lactones, significantly reduces its capacity to adsorb MBT. scielo.org.ar This is because the polar, hydrophilic groups increase the adsorbent's affinity for water, reducing the number of active sites available for MBT adsorption. scielo.org.ar This finding strongly suggests that this compound, being inherently more polar and hydrophilic than MBT due to its carboxylic acid group, would exhibit a lower adsorption affinity for activated carbon and other similar matrices. Studies on other pharmaceuticals have also shown that higher contents of oxygenated acid groups on activated carbon lead to lower adsorption capacities. mdpi.com

Table 2: Adsorption Characteristics of 2-Mercaptobenzothiazole (MBT) on Activated Carbon

| Adsorbent | Adsorption Capacity | Influencing Factors | Reference |

| Activated Carbon | High (e.g., ~99% removal) | Pore structure, intraparticle diffusion | ccsenet.orglew.ro |

| Ozonated Activated Carbon | Significantly reduced | Increased surface acid groups, increased hydrophilicity | scielo.org.ar |

| Organo-bentonite | Max capacity of 33.61 mg/g | Fits Langmuir model, pseudo second-order kinetics | nih.gov |

No direct data is available for this compound. Its adsorption capacity is inferred to be lower than that of MBT on most matrices, particularly oxidized ones.

Study of By-products and Transformation Products

No studies that identify the specific by-products from the environmental transformation of this compound were found. The analysis must therefore rely on the known transformation products of the parent compound, MBT.

Degradation of MBT can proceed through several pathways, including microbial action, photolysis, and chemical oxidation, yielding a variety of by-products.

Oxidative Degradation: Ozonation of MBT produces intermediates like benzothiazole (BT) and 2-hydroxybenzothiazole (OBT) before further breakdown. nih.gov

Photodegradation: Under photolytic conditions, major degradation products of MBT include benzothiazole and 2-benzothiazolesulfonic acid . researchgate.net

Microbial Transformation: Bacterial degradation of MBT can be complex. Some pathways show methylation to 2-methylthiobenzothiazole (MTBT) or oxidation to benzothiazolylsulfonate . lew.ro Other routes involve dimerization to form the recalcitrant 2,2'-dithio-bis-benzothiazole . nih.gov Further degradation can lead to hydroxylated forms like 2,6-dihydroxybenzothiazole . nih.gov In some cases, complete mineralization of up to 30% of MBT has been observed, with the release of sulfate (B86663) and ammonium (B1175870) ions. lew.ro

It is reasonable to assume that the degradation of this compound would produce analogous compounds that retain the carboxylic acid moiety, at least in the initial stages of transformation before ring cleavage occurs.

Table 3: Known Transformation Products of 2-Mercaptobenzothiazole (MBT)

| Transformation Process | Identified Products | Reference |

| Ozonation | Benzothiazole, 2-Hydroxybenzothiazole | nih.gov |

| Photodegradation | Benzothiazole, 2-Benzothiazolesulfonic acid | researchgate.net |

| Microbial Degradation | 2-Methylthiobenzothiazole, 2,2'-dithio-bis-benzothiazole, Benzothiazolylsulfonate, 2,6-dihydroxybenzothiazole | lew.ronih.govnih.gov |

| Gamma Irradiation | Benzothiazole, 2-Hydroxybenzothiazole, Sulfate ions | nih.govresearchgate.net |

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Mercaptobenzothiazole-4-carboxylic acid, future research could focus on optimizing existing methods and discovering new ones that adhere to the principles of green chemistry.